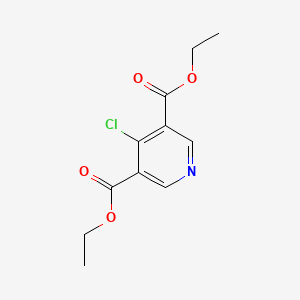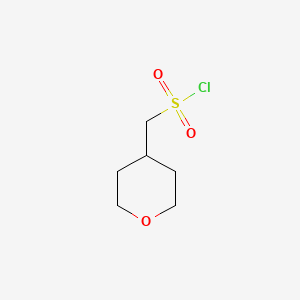
6-etoxi-1H-indol-2-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-ethoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Aplicaciones Científicas De Investigación
Ethyl 6-ethoxy-1H-indole-2-carboxylate has several scientific research applications:
Mecanismo De Acción
Target of Action
Ethyl 6-ethoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives in general have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular function.
Biochemical Pathways
Indole derivatives have been found to affect a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
Ethyl 6-ethoxy-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including ethyl 6-ethoxy-1H-indole-2-carboxylate, have been reported to inhibit kinase activity, which is crucial in cell signaling pathways . Additionally, this compound can form hydrogen bonds with biomolecules, affecting their structural conformation and function .
Cellular Effects
Ethyl 6-ethoxy-1H-indole-2-carboxylate impacts various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . Furthermore, ethyl 6-ethoxy-1H-indole-2-carboxylate can affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites .
Molecular Mechanism
The molecular mechanism of ethyl 6-ethoxy-1H-indole-2-carboxylate involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For instance, it has been reported to inhibit kinase activity by binding to the active site of the enzyme . Additionally, ethyl 6-ethoxy-1H-indole-2-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 6-ethoxy-1H-indole-2-carboxylate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, the long-term exposure to ethyl 6-ethoxy-1H-indole-2-carboxylate can result in changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of ethyl 6-ethoxy-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, ethyl 6-ethoxy-1H-indole-2-carboxylate can cause toxic or adverse effects, including cellular damage and apoptosis . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks.
Metabolic Pathways
Ethyl 6-ethoxy-1H-indole-2-carboxylate is involved in various metabolic pathways. It interacts with metabolic enzymes, influencing the flux of metabolites and the levels of specific metabolites . For example, this compound can inhibit the activity of enzymes involved in the biosynthesis of nucleotides, leading to a decrease in nucleotide levels . Additionally, ethyl 6-ethoxy-1H-indole-2-carboxylate can affect the metabolism of amino acids and lipids .
Transport and Distribution
The transport and distribution of ethyl 6-ethoxy-1H-indole-2-carboxylate within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, ethyl 6-ethoxy-1H-indole-2-carboxylate can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
Ethyl 6-ethoxy-1H-indole-2-carboxylate exhibits specific subcellular localization, which affects its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . The subcellular localization of ethyl 6-ethoxy-1H-indole-2-carboxylate is crucial for its interaction with biomolecules and its overall biological activity .
Métodos De Preparación
The synthesis of ethyl 6-ethoxy-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Ethyl 6-ethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Comparación Con Compuestos Similares
Ethyl 6-ethoxy-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl indole-2-carboxylate: This compound is structurally similar but lacks the ethoxy group at the 6-position.
Methyl 6-ethoxy-1H-indole-2-carboxylate: Similar to ethyl 6-ethoxy-1H-indole-2-carboxylate but with a methyl ester group instead of an ethyl ester group.
6-Methoxy-1H-indole-2-carboxylate: This compound has a methoxy group instead of an ethoxy group at the 6-position.
The uniqueness of ethyl 6-ethoxy-1H-indole-2-carboxylate lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives.
Propiedades
IUPAC Name |
ethyl 6-ethoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-16-10-6-5-9-7-12(13(15)17-4-2)14-11(9)8-10/h5-8,14H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZPDSFTRJPQAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(N2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B1319363.png)







![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)

